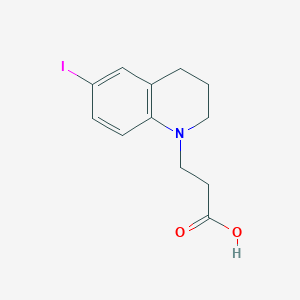

3-(6-Iodo-3,4-dihydro-2H-quinolin-1-yl)propanoic acid

Description

3-(6-Iodo-3,4-dihydro-2H-quinolin-1-yl)propanoic acid (CAS: 1021831-79-7) is a halogenated quinoline derivative with a partially saturated bicyclic core and a propanoic acid side chain. Its molecular formula is C₁₅H₁₉ClN₂O₃, and it has a molecular weight of 334.18 g/mol . The iodine substituent at position 6 and the 3,4-dihydroquinoline scaffold distinguish it from other quinoline-based compounds.

Properties

IUPAC Name |

3-(6-iodo-3,4-dihydro-2H-quinolin-1-yl)propanoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14INO2/c13-10-3-4-11-9(8-10)2-1-6-14(11)7-5-12(15)16/h3-4,8H,1-2,5-7H2,(H,15,16) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KGPBFAGOOIIBLU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2=C(C=CC(=C2)I)N(C1)CCC(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14INO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

331.15 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(6-Iodo-3,4-dihydro-2H-quinolin-1-yl)propanoic acid typically involves the following steps:

Formation of the Quinoline Ring: The quinoline ring can be synthesized through various methods, including the Skraup synthesis, Friedländer synthesis, and Doebner-Miller synthesis. These methods involve the cyclization of aniline derivatives with carbonyl compounds under acidic conditions.

Attachment of the Propanoic Acid Moiety: The propanoic acid group can be introduced through a nucleophilic substitution reaction, where a suitable leaving group on the quinoline ring is replaced by a propanoic acid derivative.

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to achieve high yields and purity. This can include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.

Chemical Reactions Analysis

Types of Reactions

3-(6-Iodo-3,4-dihydro-2H-quinolin-1-yl)propanoic acid can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form quinoline N-oxide derivatives.

Reduction: Reduction reactions can convert the quinoline ring to a tetrahydroquinoline ring.

Substitution: The iodine atom can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.

Substitution: Nucleophiles like amines or thiols can be used in the presence of a base to facilitate the substitution reaction.

Major Products

Oxidation: Quinoline N-oxide derivatives.

Reduction: Tetrahydroquinoline derivatives.

Substitution: Various substituted quinoline derivatives depending on the nucleophile used.

Scientific Research Applications

3-(6-Iodo-3,4-dihydro-2H-quinolin-1-yl)propanoic acid has several scientific research applications:

Medicinal Chemistry: It can be used as a building block for the synthesis of potential therapeutic agents, particularly in the development of anticancer, antimicrobial, and antiviral drugs.

Biological Studies: The compound can be used to study the biological activities of quinoline derivatives, including their interactions with enzymes and receptors.

Chemical Biology: It can serve as a probe to investigate the mechanisms of action of quinoline-based compounds in biological systems.

Material Science: The compound can be used in the synthesis of novel materials with unique electronic and optical properties.

Mechanism of Action

The mechanism of action of 3-(6-Iodo-3,4-dihydro-2H-quinolin-1-yl)propanoic acid depends on its specific biological target. Generally, quinoline derivatives can interact with various molecular targets, including:

Enzymes: Inhibition of enzymes such as topoisomerases and kinases.

Receptors: Binding to receptors such as G-protein coupled receptors (GPCRs) and nuclear receptors.

DNA/RNA: Intercalation into DNA or RNA, affecting their function and stability.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound’s structural and functional analogs can be categorized based on variations in the quinoline core, substituents, and side chains. Below is a detailed comparison:

Quinolin-2-one Derivatives

- Example: 3-[2-Oxoquinolin-1(2H)-yl]propanoic acid derivatives (e.g., compounds 2a−c from ).

- Structural Differences: These compounds feature a fully aromatic quinoline core with a ketone group at position 2, unlike the 3,4-dihydroquinoline (partially saturated) core and iodine substituent in the target compound.

- Functional Implications : The oxo group enhances electrophilicity, enabling nucleophilic attacks at the N or O positions . In contrast, the iodine atom in the target compound may improve lipophilicity and influence halogen-bonding interactions with biological targets.

- Biological Activity: Quinolin-2-one derivatives are designed as kinase inhibitors (e.g., lenvatinib analogs), with demonstrated cytoactivity in cancer models . The iodine-substituted compound’s activity remains uncharacterized in the evidence but is hypothesized to exhibit enhanced target affinity due to halogenation .

Pyridinyl-Substituted Isoquinoline Derivatives

- Example: 3-[(1-Pyridin-4-yl)-3,4-dihydroisoquinolin-2(1H)-yl]propanoic acid (CAS: 610258-80-5).

- Structural Differences: Replaces the iodine with a pyridinyl group and uses an isoquinoline core instead of quinoline.

- Biological Activity : Classified as a research chemical in kinase studies, but specific data are unavailable .

Amino-Substituted Dihydroisoquinoline Derivatives

- Example: (S)-2-((3,3-Dimethyl-3,4-dihydroisoquinolin-1-yl)amino)propanoic acid.

- Structural Differences: Incorporates an amino group at position 1 of the dihydroisoquinoline core instead of the propanoic acid side chain.

- Functional Implications: The amino group enhances polarity, likely improving aqueous solubility but reducing membrane permeability compared to the target compound’s carboxylic acid moiety.

- Biological Activity: Not explicitly described in the evidence, though amino-substituted compounds often serve as intermediates in drug synthesis .

Thienylpropanoic Acid Derivatives

- Example: 3-(2-Thienyl)propanoic acid.

- Structural Differences: Replaces the quinoline core with a thiophene ring, drastically altering electronic properties.

- Biological Activity: Used in materials science and as a building block in drug discovery, but lacks the kinase-targeting quinoline scaffold .

Comparative Data Table

Key Research Findings and Implications

- Iodine Substitution : The iodine atom in the target compound may enhance binding to hydrophobic kinase pockets via halogen bonding, a feature absent in oxo- or pyridinyl-substituted analogs .

- Propanoic Acid Side Chain: Common among analogs, this group likely facilitates salt bridge formation with target proteins, though its conformational flexibility varies with core structure .

Biological Activity

3-(6-Iodo-3,4-dihydro-2H-quinolin-1-yl)propanoic acid is a synthetic compound belonging to the class of quinoline derivatives, which are known for their diverse biological activities. The presence of an iodine atom at the 6th position of the quinoline ring significantly influences its chemical properties and biological activities. This compound has garnered interest due to its potential applications in medicinal chemistry, particularly in the development of therapeutic agents.

The biological activity of this compound is primarily attributed to its interaction with various molecular targets:

- Enzyme Inhibition : It may inhibit enzymes such as topoisomerases and kinases, which are crucial in cellular processes like DNA replication and signal transduction.

- Receptor Binding : The compound can bind to receptors, including G-protein coupled receptors (GPCRs) and nuclear receptors, influencing various physiological responses.

- Nucleic Acid Interaction : It may intercalate into DNA or RNA, potentially affecting their function and stability.

Antimicrobial Activity

Research indicates that quinoline derivatives exhibit significant antimicrobial properties. For instance, studies have shown that compounds with halogen substituents, similar to this compound, demonstrate strong antibacterial and antifungal activities. The minimum inhibitory concentration (MIC) values for related compounds have been reported as follows:

| Compound | Target Organism | MIC Value (mg/mL) |

|---|---|---|

| Compound A | Staphylococcus aureus | 0.0039 |

| Compound B | Escherichia coli | 0.025 |

| Compound C | Candida albicans | 0.0048 |

These findings suggest that the iodine substituent enhances the compound's bioactivity against various pathogens.

Study on Antibacterial Activity

A study evaluated the antibacterial effects of several quinoline derivatives, including those similar to this compound. The results indicated that compounds with iodine substitutions showed enhanced activity against both Gram-positive and Gram-negative bacteria. For example:

- Compound D : Exhibited complete inhibition of S. aureus growth within 8 hours.

Study on Antifungal Activity

Another research focused on the antifungal properties of quinoline derivatives. It was found that certain derivatives demonstrated potent activity against Candida species, with MIC values ranging from 0.0048 mg/mL to 0.039 mg/mL.

Synthetic Routes

The synthesis of this compound typically involves:

- Formation of the Quinoline Ring : Using methods like Skraup synthesis or Friedländer synthesis.

- Attachment of Propanoic Acid Moiety : Through nucleophilic substitution reactions.

Chemical Reactivity

The compound can undergo various chemical reactions:

- Oxidation : Can form quinoline N-oxide derivatives.

- Reduction : May be reduced to tetrahydroquinoline derivatives.

Comparison with Similar Compounds

| Compound Name | Structure Features | Biological Activity |

|---|---|---|

| Quinoline | No iodine or propanoic acid | Moderate activity |

| 6-Iodoquinoline | Iodine present, no propanoic acid | Enhanced activity |

| Quinoline-3-carboxylic acid | No iodine | Limited activity |

The unique combination of iodine and propanoic acid in this compound enhances its solubility and biological interactions compared to similar compounds.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.